

Application Note & Protocol: Friedel-Crafts Acylation for Diaryl Ketone Synthesis

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Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

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Introduction

The Friedel-Crafts acylation is a foundational and robust method in organic synthesis for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring. [1] This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones. [1][2] Diaryl ketones, and specifically benzophenones, are crucial structural motifs found in numerous biologically active compounds, photoinitiators, and UV stabilizers. [1] Their versatile nature makes them valuable building blocks in the synthesis of complex molecules with a wide range of biological activities. [3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diaryl ketones using the Friedel-Crafts acylation method. It includes a detailed experimental protocol, an in-depth look at the reaction mechanism, and key quantitative data.

Core Principles & Reaction Mechanism

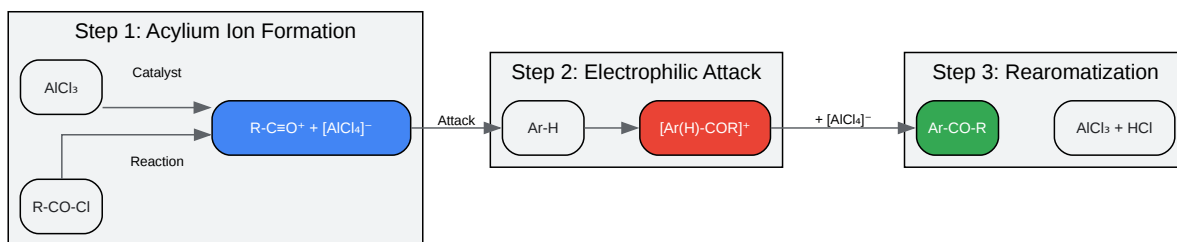
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. [1] The reaction can be broken down into three primary steps:

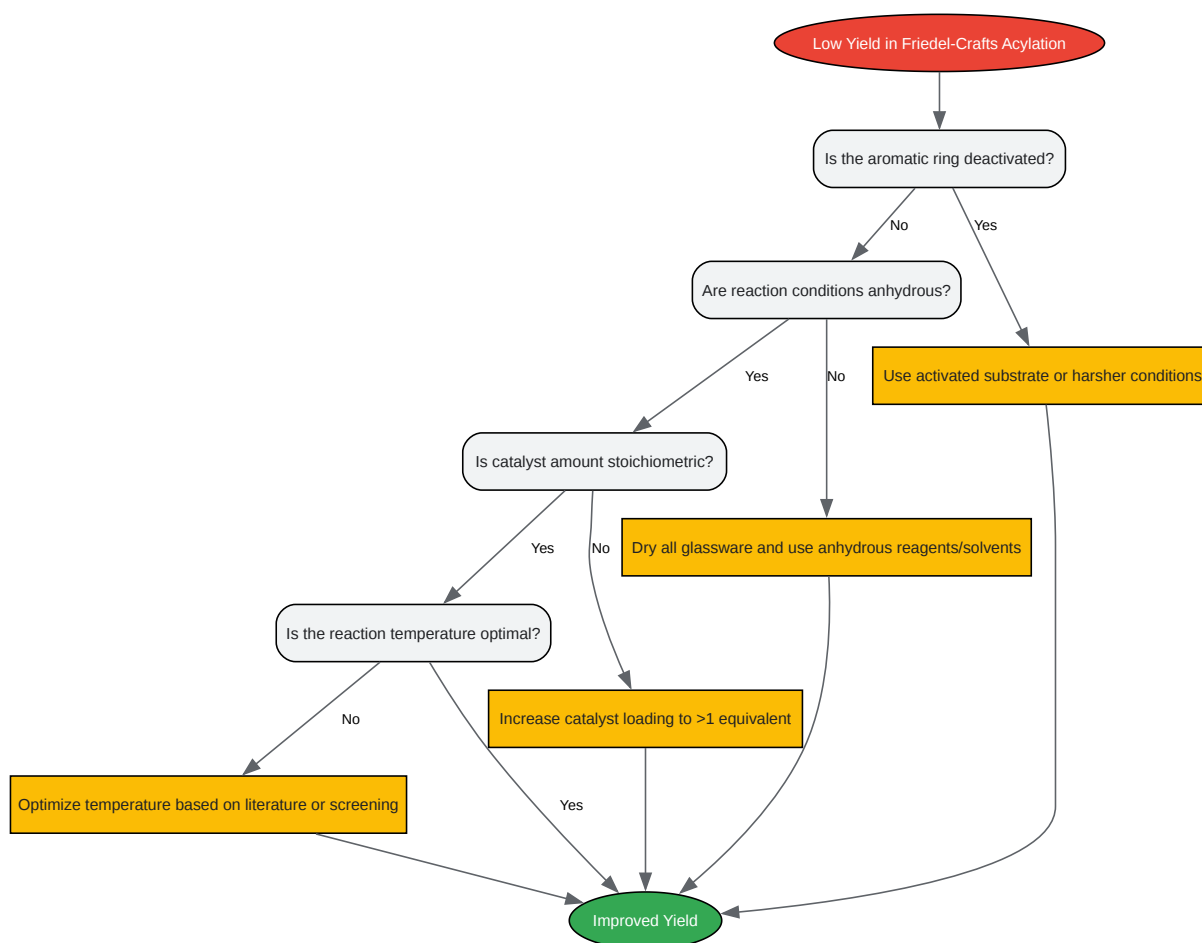
- **Generation of the Electrophile:** A strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl_3), activates the acylating agent (e.g., benzoyl chloride). [2] This interaction leads to the formation of a highly electrophilic and resonance-stabilized acylium ion. [1][4]

- **Electrophilic Attack:** The π -electron system of the aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
- **Rearomatization:** A base, typically the $[\text{AlCl}_4]^-$ complex formed in the first step, deprotonates the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. This yields the final diaryl ketone product.^{[1][5]}

A key advantage of the Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.^[1] Furthermore, the acylium ion is stable and does not undergo rearrangements.^[4]

Mechanistic Diagram





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